molecular formula C15H18INOSi B12600479 N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide CAS No. 646029-23-4

N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide

Cat. No.: B12600479
CAS No.: 646029-23-4
M. Wt: 383.30 g/mol
InChI Key: JDVZPPBUKIMLFN-UHFFFAOYSA-N
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Description

N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is a chemical compound with the molecular formula C12H10INO It is known for its unique structure, which includes an iodophenyl group and a trimethylsilyl-ethynyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide typically involves a multi-step process. One common method includes the palladium-catalyzed reaction between 2-iodobenzylamine and trimethylsilylacetylene. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide involves its reactivity with various molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl-ethynyl group can undergo nucleophilic addition and coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an iodophenyl group and a trimethylsilyl-ethynyl group. This structure imparts specific reactivity and properties that are valuable in various chemical reactions and applications. Its ability to undergo diverse reactions makes it a versatile compound in organic synthesis and research .

Properties

CAS No.

646029-23-4

Molecular Formula

C15H18INOSi

Molecular Weight

383.30 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide

InChI

InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3

InChI Key

JDVZPPBUKIMLFN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC1=CC=CC=C1I)C(=O)C=C

Origin of Product

United States

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